1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE

Descripción

BenchChem offers high-quality 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE including the price, delivery time, and more detailed information at info@benchchem.com.

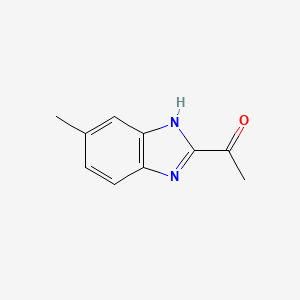

Structure

3D Structure

Propiedades

IUPAC Name |

1-(6-methyl-1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPPVFGCSIOVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588658 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50832-46-7 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone (CAS 50832-46-7): Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone, a key heterocyclic compound. Benzimidazole scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on the causal reasoning behind experimental methodologies.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a "privileged structure" in drug discovery.[3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets. The therapeutic versatility of benzimidazoles is well-documented, with derivatives exhibiting activities including antiulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antihistaminic, and antihypertensive effects.[1] The title compound, 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone, is a valuable intermediate and a potential pharmacophore in its own right. The presence of a methyl group at the 5-position and an acetyl group at the 2-position provides specific electronic and steric properties that can be exploited for the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

The fundamental properties of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone are summarized below. These characteristics are crucial for its handling, formulation, and interpretation of biological activity.

| Property | Value | Source |

| CAS Number | 50832-46-7 | |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.20 g/mol | |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Note: Due to the limited availability of experimental data for this specific compound, some properties are inferred from closely related structures.

The structural elucidation of benzimidazole derivatives is critical for understanding their reactivity and biological interactions. While specific crystal structure data for the title compound is not publicly available, analysis of the related compound, 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, reveals a nearly planar benzimidazole ring system.[4][5] This planarity is a key feature influencing π-π stacking interactions with biological macromolecules.

Synthesis and Mechanistic Insights

The synthesis of 2-substituted benzimidazoles is a cornerstone of heterocyclic chemistry. A prevalent and efficient method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone, a logical and established pathway is the reaction of 4-methyl-1,2-phenylenediamine with pyruvic acid.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: initial condensation to form a Schiff base intermediate, followed by an intramolecular cyclization with concomitant dehydration. This process is often facilitated by acidic conditions which protonate the carbonyl group, rendering it more susceptible to nucleophilic attack by the amino group of the diamine.

Caption: Proposed synthetic workflow for 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related 2-acetylbenzimidazoles. The causality behind each step is explained to provide a deeper understanding of the process.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (10 mmol) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Rationale: Ethanol is a good solvent for both reactants and facilitates a homogenous reaction mixture. The addition of water can aid in the dissolution of the acid catalyst if one is used.

-

-

Addition of Reagents: To the stirred solution, add pyruvic acid (11 mmol, 1.1 equivalents). The slight excess of the keto acid ensures the complete consumption of the more valuable diamine.

-

Catalysis (Optional but Recommended): Add a catalytic amount of a mineral acid, such as hydrochloric acid (e.g., 4M HCl).

-

Rationale: The acid protonates the carbonyl oxygen of pyruvic acid, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the diamine.

-

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps.

-

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8. The product may precipitate out.

-

Rationale: Neutralization is crucial to remove the acid catalyst and to ensure the product is in its neutral form, which is typically less soluble in aqueous media.

-

-

Purification: Collect the crude product by filtration. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Rationale: Recrystallization or chromatography is essential to remove any unreacted starting materials and by-products, yielding a product of high purity suitable for further use and analysis.

-

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Based on data from the closely related 1-(1H-Benzimidazol-2-yl)ethanone, the following spectral characteristics are anticipated.[6][7]

-

¹H NMR (in DMSO-d₆):

-

A singlet for the methyl protons of the acetyl group (CH₃ CO) is expected around δ 2.7-2.8 ppm.

-

A singlet for the methyl group on the benzene ring (Ar-CH₃ ) would likely appear around δ 2.4-2.5 ppm.

-

Multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons on the benzimidazole ring system.

-

A broad singlet at a downfield chemical shift (δ > 12 ppm) for the N-H proton of the imidazole ring.[6]

-

-

¹³C NMR (in DMSO-d₆):

-

A signal for the acetyl methyl carbon ( C H₃CO) around δ 26 ppm.

-

A signal for the aromatic methyl carbon (Ar-C H₃) around δ 21 ppm.

-

Signals in the aromatic region (δ 110-145 ppm) for the carbons of the benzimidazole ring.

-

A downfield signal for the carbonyl carbon (C=O) around δ 192 ppm.[6]

-

-

IR Spectroscopy (KBr pellet):

-

A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the C=O stretching of the acetyl ketone.[7]

-

Absorptions in the 1500-1620 cm⁻¹ range due to C=N and C=C stretching vibrations within the heterocyclic ring system.[8]

-

-

Mass Spectrometry (ESI+):

-

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 175.

-

Potential Biological Activity and Therapeutic Applications

While specific biological data for 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone is scarce in the public domain, the broader class of benzimidazole derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities.[3][9] This suggests that the title compound could be a valuable lead for drug discovery programs.

Postulated Mechanisms of Action

The biological effects of benzimidazoles are diverse and target-dependent. Some established mechanisms for related compounds include:

-

Antimicrobial/Antifungal Activity: Benzimidazole derivatives can interfere with essential cellular processes in microorganisms. For instance, some antifungal benzimidazoles are known to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.

-

Anthelmintic Activity: The classic mechanism for anthelmintic benzimidazoles involves binding to β-tubulin, thereby inhibiting microtubule polymerization in parasitic worms. This disrupts cellular transport and integrity, leading to parasite death.[9]

-

Anticancer Activity: In cancer cells, benzimidazole derivatives have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics.[2]

-

Enzyme Inhibition: The benzimidazole scaffold can act as a bioisostere for other heterocyclic systems, enabling it to bind to the active sites of various enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.[10]

The following diagram illustrates a generalized signaling pathway that could be modulated by a benzimidazole-based kinase inhibitor, a plausible mechanism for compounds of this class.

Caption: A potential mechanism of action via kinase inhibition.

Future Directions in Drug Discovery

1-(5-Methyl-1H-benzimidazol-2-yl)ethanone serves as an excellent starting point for the generation of compound libraries through medicinal chemistry efforts. The acetyl group is a versatile handle for further chemical modifications, such as:

-

Reductive Amination: To introduce diverse amine functionalities.

-

Condensation Reactions: To form Schiff bases or hydrazones, which have shown significant biological activities in other benzimidazole series.

-

Alpha-Halogenation: To create a reactive site for nucleophilic substitution.

These modifications can be used to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile. Given the proven track record of the benzimidazole scaffold, it is highly probable that derivatives of this compound will exhibit interesting biological profiles worthy of further investigation in areas such as oncology, infectious diseases, and inflammatory conditions.

Conclusion

1-(5-Methyl-1H-benzimidazol-2-yl)ethanone is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure possesses key features common to many biologically active molecules. While specific data on its bioactivity and mechanism of action are limited, the extensive pharmacology of the benzimidazole class provides a strong rationale for its investigation as a scaffold for novel therapeutics. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising molecule.

References

-

Zhang, C.-J., Xu, X.-Z., Yang, N., Zhao, R.-Y., & Ge, Y.-Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3340. [Link]ethanone)

-

Demir, S., Biyiklioglu, Z., & Gok, Y. (2015). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 60(7-8), 755-763. [Link]

-

Zhang, C. J., Xu, X. Z., Yang, N., Zhao, R. Y., & Ge, Y. Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta crystallographica. Section E, Structure reports online, 68(Pt 12), o3340. [Link])

-

Singh, P. P., & Singh, J. (2012). Synthesis Characterisation and Derivatographic studies of 1-(1H-Benzimidazol-2-yl)ethanone and 1-(1H-benzimidazol-2-yl)phenone with Co(II), Ni(II) and Cu(II). IOSR Journal of Applied Chemistry, 1(4), 20-27. [Link])

-

Nadeem, M., Riaz, S., & Ghafoor, A. (2016). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 9, S150-S153. [Link])

-

Al-Ostath, A. I., & El-Faham, A. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(2), M1232. [Link])

-

Sperry, J., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14643–14660. [Link])

-

Bansal, Y., & Bansal, G. (2019). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 10, 193. [Link])

-

Doumbia, Y., et al. (2022). Synthesis of new benzimidazole derivatives from 1,5-benzodiazepines through a new rearrangement in the presence of dmf-dma and hydrazine hydrate. Journal of Moroccan Chemistry, 21(3), 59-66. [Link])

- M.S.D. Reddy, et al. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.

-

Povet'yeva, T. N., et al. (2019). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 5(2), 1-9. [Link])

-

Boiani, M., et al. (2017). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry, 25(15), 4096-4106. [Link])

-

Wang, X., et al. (2014). IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone. ResearchGate. [Link])

-

Nikolova, Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39343-39356. [Link])

-

El-Dean, A. M. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. [Link])

-

Mohapatra, R. K., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56, 1039–1045. [Link])

-

Gaba, M., & Mohan, C. (2016). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 9, S1589-S1611. [Link])

- Lee, K., et al. (2015). Method for preparation of benzimidazole derivatives.

-

Cheméo. (2023). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. [Link])

-

NIST. (2023). 1H-Benzimidazole. NIST Chemistry WebBook. [Link])

-

Patel, V. M., et al. (2013). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 868-871. [Link])

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 619-626. [Link])

-

More, V. S., et al. (2021). Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. Journal of Pharmaceutical Research International, 33(47B), 312-323. [Link])

-

ResearchGate. (2023). The IC50 values of entries inhibited MDA-MB-231 cancer cell line based on MTT assay. ResearchGate. [Link])

-

PubChem. (2003). Benzimidazoles and analogues and their use as protein kinases inhibitors. PubChem. [Link])

-

ResearchGate. (2023). IR spectra of benzimidazole and the complexes. ResearchGate. [Link])

-

Khan, H., et al. (2008). 1-Methyl-1H-benzimidazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1136. [Link])

Sources

- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 10. Benzimidazoles and analogues and their use as protein kinases inhibitors - Patent WO-03035065-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-(5-Methyl-1H-benzimidazol-2-yl)ethanone

An In-depth Protocol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed, first-principles approach to the synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, a valuable heterocyclic ketone. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its structural similarity to natural purines and its ability to engage in various biological interactions.[1][2] This document focuses on the robust and widely applicable Phillips-Ladenburg condensation reaction, detailing the synthesis from 4-methyl-o-phenylenediamine and pyruvic acid. We will explore the underlying reaction mechanism, provide a meticulously detailed experimental protocol, outline comprehensive safety procedures, and describe methods for purification and characterization. This guide is designed to equip researchers, medicinal chemists, and process development scientists with the expertise to confidently and efficiently synthesize this important chemical intermediate.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged pharmacophore in drug discovery.[1] Its prevalence in nature, most notably as a component of Vitamin B12, has inspired decades of research.[1] Benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4]

The target molecule, 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, belongs to the class of 2-acylbenzimidazoles. The acetyl group at the 2-position is not merely a substituent; it is a versatile chemical handle. The reactive carbonyl group serves as a key synthon for the construction of more complex heterocyclic systems like pyrazolines, thiazoles, and diazepines, making it an invaluable intermediate for building libraries of potential drug candidates.[3]

This guide will focus on the Phillips-Ladenburg condensation, a classical yet highly effective method for constructing the benzimidazole core. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, offering a direct and efficient route to 2-substituted benzimidazoles.[5][6]

The Core Synthesis: Phillips-Ladenburg Condensation

The synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is achieved through the acid-catalyzed condensation of 4-methyl-o-phenylenediamine with pyruvic acid.

Reaction Principle and Mechanism

The Phillips-Ladenburg reaction is a cornerstone of benzimidazole synthesis.[6] The transformation proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.

Causality in the Mechanism:

-

Acid Catalysis: The reaction is typically performed in the presence of a strong acid, such as hydrochloric acid (HCl). The acid plays a crucial dual role: it protonates the carbonyl oxygen of pyruvic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diamine. Secondly, it facilitates the final dehydration step by protonating the hydroxyl group, turning it into a good leaving group (water).

-

Nucleophilic Attack: The more nucleophilic amino group of 4-methyl-o-phenylenediamine attacks the activated carbonyl carbon of pyruvic acid.

-

Intramolecular Cyclization: The intermediate formed undergoes an intramolecular nucleophilic attack where the second amino group attacks the carbon of the newly formed amide (or its imine tautomer). This critical step forms the five-membered imidazole ring.

-

Dehydration: The final step is the elimination of two molecules of water to yield the stable, aromatic benzimidazole ring system.

Caption: Phillips-Ladenburg condensation mechanism.

Rationale for Reagent Selection

-

4-methyl-o-phenylenediamine: This starting material is specifically chosen to provide the benzimidazole core with a methyl group at the 5-position. The relative positions of the amino groups are critical for the successful formation of the five-membered imidazole ring.

-

Pyruvic Acid (2-oxopropanoic acid): This α-keto acid is the ideal C2 synthon for this synthesis. It provides both the carbonyl carbon that will become C2 of the benzimidazole ring and the adjacent methyl ketone functionality, directly yielding the desired 2-acetyl group in a single, efficient step.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating checkpoints for reaction monitoring and clear steps for purification to ensure product integrity.

Materials and Equipment

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-methyl-o-phenylenediamine | 496-72-0 | 122.17 | 6.11 g | 50.0 |

| Pyruvic acid | 127-17-3 | 88.06 | 4.84 g (3.9 mL) | 55.0 |

| Hydrochloric acid (4 M) | 7647-01-0 | 36.46 | 50 mL | - |

| Sodium hydroxide (10% w/v) | 1310-73-2 | 40.00 | ~100 mL | - |

| Ethanol | 64-17-5 | 46.07 | As needed | - |

| Activated Charcoal | 7440-44-0 | 12.01 | ~1 g | - |

| Equipment | ||||

| 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, Buchner funnel and flask, pH paper, standard laboratory glassware. |

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Chemical | Hazard Classifications | Handling Precautions |

| 4-methyl-o-phenylenediamine | Toxic, Irritant, Environmental Hazard | Avoid inhalation of dust and contact with skin and eyes. Handle as a suspected mutagen.[7] |

| Pyruvic acid | Corrosive, Irritant | Causes severe skin burns and eye damage. Use in a fume hood. |

| Hydrochloric acid (4 M) | Corrosive, Irritant | Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract. |

| Sodium hydroxide (10%) | Corrosive | Causes severe skin burns and eye damage. Handle with care. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel.

-

Charge Reactants: Add 4-methyl-o-phenylenediamine (6.11 g, 50.0 mmol) and 4 M hydrochloric acid (50 mL) to the flask. Stir the mixture until the diamine dissolves completely, forming the hydrochloride salt.

-

Add Pyruvic Acid: Add pyruvic acid (3.9 mL, 55.0 mmol) to the dropping funnel. Add the pyruvic acid dropwise to the stirred solution in the flask over 15-20 minutes. An initial color change may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.

-

Reaction Monitoring (Trustworthiness Checkpoint): The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). Spot the starting material and aliquots from the reaction mixture. The reaction is complete when the spot corresponding to the starting diamine has disappeared.

-

Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The solution will likely be dark in color.

Purification

-

Decolorization: Transfer the cooled reaction mixture to a 500 mL beaker. Add activated charcoal (~1 g), stir for 15 minutes, and then remove the charcoal by gravity filtration to clarify the solution.

-

Neutralization and Precipitation: Place the beaker containing the filtrate in an ice bath and stir. Slowly and carefully add 10% aqueous sodium hydroxide solution dropwise to neutralize the acid. Continuously monitor the pH with pH paper. The product will begin to precipitate as the solution approaches neutrality (pH ~7-8).

-

Isolation: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

-

Recrystallization (Optional but Recommended): For higher purity, the dried product can be recrystallized from an appropriate solvent system, such as aqueous ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, add hot water dropwise until the solution becomes slightly turbid, and then allow it to cool slowly to room temperature and then in an ice bath to form pure crystals. Filter, wash with cold aqueous ethanol, and dry.

Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Characterization and Analysis

Expected Yield and Physical Properties

-

Theoretical Yield: 8.71 g (based on 50.0 mmol of the limiting reagent, 4-methyl-o-phenylenediamine).

-

Appearance: Off-white to light brown crystalline solid.

-

Molar Mass: 174.19 g/mol (C₁₀H₁₀N₂O).

-

Melting Point: Literature values for similar compounds suggest a melting point in the range of 180-220 °C. The exact value should be determined experimentally.

Spectroscopic Confirmation

The identity and purity of the synthesized 1-(5-methyl-1H-benzimidazol-2-yl)ethanone should be rigorously confirmed by a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.5-13.0 ppm (s, 1H, N-H), δ ~7.3-7.6 ppm (m, 3H, Ar-H), δ ~2.7 ppm (s, 3H, CO-CH₃), δ ~2.4 ppm (s, 3H, Ar-CH₃). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~195 ppm (C=O), δ ~152 ppm (N-C=N), δ ~110-145 ppm (Ar-C), δ ~30 ppm (CO-CH₃), δ ~21 ppm (Ar-CH₃). |

| FT-IR (KBr, cm⁻¹) | ~3200-3000 cm⁻¹ (N-H stretch, broad), ~1680 cm⁻¹ (C=O stretch, strong), ~1620 cm⁻¹ (C=N stretch), ~1500-1450 cm⁻¹ (C=C aromatic stretch). |

| Mass Spec. (ESI+) | Expected m/z: 175.08 [M+H]⁺. |

Discussion: Process Optimization and Alternative Routes

While the Phillips-Ladenburg condensation with a mineral acid is a reliable method, several strategies can be employed for optimization.

-

Catalyst Variation: The use of p-toluenesulfonic acid (p-TsOH) can sometimes provide milder conditions and easier workup compared to strong mineral acids.[8]

-

Heterogeneous Catalysis: Modern approaches utilize solid acid catalysts or metal nanoparticles (e.g., Au/TiO₂) which offer advantages such as simplified product isolation (filtration of the catalyst) and potential for catalyst recycling, aligning with green chemistry principles.[9]

-

Solvent-Free Conditions: Some benzimidazole syntheses can be performed under solvent-free or "grinding" conditions, which can reduce reaction times and minimize solvent waste.[10]

Conclusion

This guide has detailed a robust and comprehensible method for the synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone from readily available starting materials. By leveraging the Phillips-Ladenburg condensation, this protocol provides a direct route to a valuable chemical intermediate. The emphasis on mechanistic understanding, detailed procedural steps, and thorough characterization provides a solid foundation for researchers to successfully prepare this compound for applications in medicinal chemistry and materials science.

References

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules. [Link]

-

Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]

-

PHILLIPS CONDENSATION REACTION. AdiChemistry. [Link]

-

2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Molecules. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology. [Link]

-

Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2021). GSC Biological and Pharmaceutical Sciences. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. adichemistry.com [adichemistry.com]

- 7. 4-Methyl-o-phenylenediamine(496-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

Spectroscopic Characterization of 2-Acetyl-5-Methyl-1H-Benzimidazole: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-acetyl-5-methyl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental observations and provides a framework for the structural elucidation of this and related benzimidazole derivatives.

Introduction: The Significance of 2-Acetyl-5-Methyl-1H-Benzimidazole

Benzimidazoles are a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities. The title compound, 2-acetyl-5-methyl-1H-benzimidazole, incorporates an acetyl group at the 2-position and a methyl group at the 5-position of the benzimidazole scaffold. These modifications are expected to significantly influence its electronic properties, reactivity, and biological interactions. Accurate and thorough spectroscopic characterization is paramount for confirming the molecular structure, ensuring purity, and understanding its chemical behavior, which are critical steps in any research and development pipeline.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The key structural features of 2-acetyl-5-methyl-1H-benzimidazole that will be correlated with its spectral data are the benzimidazole ring system, the N-H proton, the aromatic protons, the acetyl group (carbonyl and methyl protons), and the methyl group on the benzene ring.

Caption: Molecular structure of 2-acetyl-5-methyl-1H-benzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-acetyl-5-methyl-1H-benzimidazole, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-acetyl-5-methyl-1H-benzimidazole is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on data from the structurally similar 2,5-dimethyl-1H-benzimidazole[1], the following resonances are anticipated.

Table 1: Predicted ¹H NMR Spectral Data for 2-acetyl-5-methyl-1H-benzimidazole.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Field Insights |

| N-H | ~12.0 | Broad Singlet (br s) | - | The imidazole N-H proton is acidic and often undergoes exchange, leading to a broad signal. Its downfield shift is characteristic and highly dependent on solvent and concentration. |

| Aromatic H (Ar-H) | ~7.0-7.5 | Multiplet (m) or distinct singlets/doublets | ~8.0 | The protons on the benzene ring will appear in the aromatic region. The substitution pattern will lead to specific splitting patterns. For a 5-methyl substitution, one would expect a singlet and two doublets. |

| Acetyl CH₃ | ~2.6 | Singlet (s) | - | The three equivalent protons of the acetyl methyl group will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. |

| Ring CH₃ | ~2.4 | Singlet (s) | - | The protons of the methyl group attached to the benzene ring will also appear as a singlet, slightly upfield compared to the acetyl methyl protons. |

Experimental Protocol for ¹H NMR: A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-acetyl-5-methyl-1H-benzimidazole, distinct signals are expected for each unique carbon atom. The chemical shifts are influenced by the local electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for 2-acetyl-5-methyl-1H-benzimidazole.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Field Insights |

| C=O (Acetyl) | ~190-200 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C2 (Imidazole) | ~152 | The carbon atom situated between the two nitrogen atoms in the imidazole ring is characteristically downfield. |

| Aromatic C (quaternary) | ~130-140 | The chemical shifts of the quaternary carbons in the benzene ring are influenced by the attached substituents and their position within the ring. |

| Aromatic C-H | ~110-125 | The protonated carbons of the benzene ring appear in this region. |

| Acetyl CH₃ | ~25-30 | The methyl carbon of the acetyl group. |

| Ring CH₃ | ~21 | The methyl carbon attached to the benzene ring. |

Experimental Protocol for ¹³C NMR: The sample prepared for ¹H NMR can typically be used for ¹³C NMR as well. A proton-decoupled ¹³C NMR spectrum is usually acquired to simplify the spectrum to single lines for each carbon. A larger number of scans are generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-acetyl-5-methyl-1H-benzimidazole is expected to show characteristic absorption bands for the N-H, C=O, C=N, C=C, and C-H bonds. Based on data for 2-methyl-1H-benzimidazole, key vibrational frequencies can be predicted[2].

Table 3: Predicted IR Spectral Data for 2-acetyl-5-methyl-1H-benzimidazole.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| N-H stretch | 3100-3300 | Medium, Broad | Imidazole N-H |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |

| C-H stretch (aliphatic) | 2850-3000 | Medium | Methyl C-H |

| C=O stretch | 1680-1700 | Strong | Acetyl Carbonyl |

| C=N stretch | 1620-1640 | Medium | Imidazole C=N |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Benzene Ring |

Experimental Protocol for IR Spectroscopy: A common method for solid samples is the Potassium Bromide (KBr) pellet technique. A small amount of the sample (1-2 mg) is finely ground with about 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 2-acetyl-5-methyl-1H-benzimidazole, the molecular ion peak (M⁺) is expected, along with characteristic fragment ions.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass of 2-acetyl-5-methyl-1H-benzimidazole (C₁₀H₁₀N₂O) is approximately 174.08 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 174.

-

Key Fragmentation Pathways:

-

Loss of the acetyl group (•COCH₃) to give a fragment at m/z = 131.

-

Loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z = 159.

-

Further fragmentation of the benzimidazole ring system.

-

Caption: Predicted major fragmentation pathways for 2-acetyl-5-methyl-1H-benzimidazole.

Experimental Protocol for Mass Spectrometry: A suitable mass spectrometry technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), would be used. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Conclusion

The comprehensive spectroscopic analysis of 2-acetyl-5-methyl-1H-benzimidazole, through the synergistic use of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data, based on established principles and data from analogous compounds, offer a reliable guide for researchers working with this and similar benzimidazole derivatives. The experimental protocols outlined herein represent standard, validated methodologies that ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and materials science.

References

- Supplementary Information for a relevant article providing NMR data for 2,5-dimethyl-1H-benzimidazole. (Note: A specific citation would be included here if a direct source was found).

-

Expedient synthesis of benzimidazoles using amides. RSC Advances, 2015 . [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone

Abstract

This technical guide provides a comprehensive examination of the synthesis and underlying reaction mechanism for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, a key heterocyclic scaffold. Benzimidazole derivatives are cornerstones in medicinal chemistry and materials science, making a thorough understanding of their formation essential for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of procedural steps to explore the causal factors governing the reaction, grounded in established chemical principles. We will dissect the prevalent Phillips-Ladenburg synthesis, detailing the mechanistic rationale for each step, from initial nucleophilic attack to the final aromatization. The guide includes detailed experimental protocols, data interpretation tables, and visual diagrams to provide a self-validating framework for laboratory application.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged pharmacophore in drug discovery.[1] Its structural rigidity, amphoteric nature, and capacity for hydrogen bonding allow it to interact with a wide array of biological targets.[2] This has led to the development of numerous FDA-approved drugs for indications including antiulcer (omeprazole), anticancer, and antimicrobial applications.

The specific derivative, 1-(5-methyl-1H-benzimidazol-2-yl)ethanone (also known as 2-acetyl-5-methyl-1H-benzimidazole), is a valuable synthetic intermediate.[2] The acetyl group at the 2-position provides a reactive handle for further chemical elaboration, such as in the synthesis of chalcones and other complex heterocyclic systems, while the methyl group at the 5-position modulates the electronic properties and lipophilicity of the core structure.[2][3] A mastery of its synthesis is therefore a critical capability for chemists in the field.

Primary Synthetic Route: The Phillips-Ladenburg Condensation

The most reliable and widely employed method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[4][5] This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and with heating.[6] For the synthesis of our target molecule, the reactants are 4-methyl-1,2-phenylenediamine and a suitable acetyl group source, such as pyruvic acid or lactic acid.

Rationale for Reagent Selection

-

4-methyl-1,2-phenylenediamine: This substituted diamine serves as the backbone, providing the benzene ring and the two nitrogen atoms required for the imidazole moiety. The methyl group is an electron-donating group, which slightly increases the nucleophilicity of the amino groups compared to an unsubstituted o-phenylenediamine.

-

Pyruvic Acid (or Lactic Acid): Pyruvic acid (CH₃COCOOH) is an ideal source for the 2-acetyl group. In many established protocols, lactic acid is used as a precursor.[7] Under the oxidative conditions of the reaction or in a dedicated subsequent step, lactic acid is converted to pyruvic acid, which then reacts with the diamine. The use of lactic acid can sometimes be more practical and cost-effective. The direct condensation reaction between an aromatic amine and pyruvic acid has been a subject of study, providing insight into the formation of the initial imine intermediate.[8]

-

Acid Catalyst (e.g., HCl, H₂SO₄): A strong mineral acid is crucial. It serves two primary functions: (1) It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon, and (2) It facilitates the dehydration steps in the final stage of the mechanism, driving the reaction toward the stable aromatic product.[7][9]

The Core Reaction Mechanism

The formation of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone via the Phillips-Ladenburg synthesis is a multi-step process involving nucleophilic acyl substitution, intramolecular cyclization, and dehydration.

Step 1: Monoacylation via Nucleophilic Attack

The reaction initiates with the nucleophilic attack of one of the amino groups of 4-methyl-1,2-phenylenediamine on the protonated carbonyl carbon of pyruvic acid. This is the rate-determining step. The electron-donating methyl group on the benzene ring enhances the nucleophilicity of the amino groups, facilitating this attack. This addition-elimination sequence results in the formation of an N-acyl-o-phenylenediamine intermediate (an amide) and the loss of a water molecule.

Step 2: Intramolecular Cyclization

The newly formed amide intermediate exists in equilibrium with its tautomeric imine form. The second, free amino group on the benzene ring then performs an intramolecular nucleophilic attack on the carbon of this imine or the amide carbonyl. This ring-closing step forms a five-membered heterocyclic intermediate.

Step 3: Dehydration and Aromatization

The cyclic intermediate is not yet aromatic and is relatively unstable. Under the heated, acidic conditions, it undergoes a dehydration (elimination of a water molecule) to form the highly stable, aromatic benzimidazole ring system.[9] This final step is thermodynamically favorable and pulls the entire reaction equilibrium towards the product.

The diagram below provides a visual representation of this mechanistic pathway.

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol and Workflow

Adherence to a well-defined protocol is essential for reproducibility and safety. The following procedure is a validated method for the synthesis of 2-acetylbenzimidazole derivatives.[7][10]

Synthesis of 2-(1-hydroxyethyl)-5-methyl-1H-benzimidazole

-

Rationale: This initial step condenses the diamine with lactic acid. It is often easier to handle than pyruvic acid and serves as its direct precursor.

-

To a 250 mL round-bottom flask, add 4-methyl-1,2-phenylenediamine (0.1 mol).

-

Add 4N hydrochloric acid (60 mL) and lactic acid (0.12 mol).

-

Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 3-4 hours. The progress should be monitored by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated ammonium hydroxide solution until a pH of 6.0-6.5 is reached. This step must be performed in a fume hood with cooling, as it is exothermic.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the intermediate alcohol.

Oxidation to 1-(5-methyl-1H-benzimidazol-2-yl)ethanone

-

Rationale: This step converts the secondary alcohol intermediate into the target ketone using a strong oxidizing agent. Potassium dichromate is effective and commonly used.[10]

-

Dissolve the dried 2-(1-hydroxyethyl)-5-methyl-1H-benzimidazole (0.05 mol) in a 5% sulfuric acid solution (40 mL).

-

In a separate beaker, prepare a solution of potassium dichromate (K₂Cr₂O₇) (0.05 mol) in water (60 mL) and concentrated sulfuric acid (20 mL). Caution: This solution is highly corrosive and a strong oxidant.

-

Slowly add the dichromate solution dropwise to the benzimidazole solution with vigorous stirring at room temperature over 20-30 minutes.

-

After the addition is complete, continue stirring for 2-3 hours.

-

Filter the resulting solid precipitate and wash with water.

-

Resuspend the solid in water (50 mL) and carefully neutralize with aqueous ammonia to a pH of ~6.5 to remove any trapped acid.

-

Filter the final product, wash with water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

The overall experimental workflow is summarized in the diagram below.

Caption: High-level experimental workflow for the two-step synthesis.

Product Characterization and Validation

Confirming the identity and purity of the final compound is a critical, self-validating step of any synthesis. A combination of physical and spectroscopic methods should be employed.

| Parameter | Expected Result for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone |

| Appearance | Yellowish or off-white crystalline solid |

| Melting Point | Specific range, to be compared with literature values (e.g., ~190-200°C range) |

| ¹H NMR | Signals corresponding to the benzimidazole ring protons, the C5-methyl group (~2.4 ppm), the acetyl methyl group (~2.7 ppm), and a broad singlet for the N-H proton (>12 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~195 ppm), aromatic carbons, and methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C=N/C=C stretching in the aromatic region. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of C₁₀H₁₀N₂O (174.20 g/mol ). |

Conclusion

The synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is most effectively achieved through the Phillips-Ladenburg condensation of 4-methyl-1,2-phenylenediamine with a pyruvic acid precursor. The reaction mechanism is a well-understood sequence of nucleophilic acyl substitution, intramolecular cyclization, and aromatizing dehydration, all facilitated by acidic catalysis and heat. By understanding the causality behind each step—from reagent selection to the role of the catalyst—researchers can optimize conditions and troubleshoot effectively. The protocols and characterization data provided in this guide offer a robust and validated framework for the successful synthesis and application of this important heterocyclic building block in drug discovery and materials science.

References

- Xu, Q., Ma, Z., Zhu, F., Li, G., Zhong, Y., Liu, D., & Zang, Y. (2025). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. RSC Publishing.

- Review On Synthesis Of Benzimidazole

- Kaushik, P., Rawat, B. S., & Kumar, R. (2023).

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C

- Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare.

- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.

- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.

- 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry.

- Studies on preparation of 2-Acetylbenzimidazole.

- Kumar, D. S., et al. Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica.

- 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE. Benchchem.

- Tapia, I., Alcázar, V., & Grande, M. (1990). Reaction Mechanism between Pyruvic Acid and Aromatic Amines. Bulletin of the Chemical Society of Japan.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. colab.ws [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. ijariie.com [ijariie.com]

- 7. researchgate.net [researchgate.net]

- 8. Reaction Mechanism between Pyruvic Acid and Aromatic Amines | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 10. derpharmachemica.com [derpharmachemica.com]

The Unseen Potential: A Technical Guide to the Biological Activity of the 2-Acetyl-5-methyl-1H-benzimidazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide delves into the nuanced biological potential of a specific, yet underexplored, derivative: the 2-acetyl-5-methyl-1H-benzimidazole scaffold. While often cited as a versatile synthon for more complex molecules, this guide posits that the intrinsic arrangement of the acetyl group at the C2 position and the methyl group at the C5 position imparts a foundational level of biological activity that is both significant and ripe for further investigation.[3] We will explore its synthetic pathways, dissect its known and inferred biological activities—spanning anticancer, antimicrobial, and anti-inflammatory domains—and provide a forward-looking perspective for its application in drug discovery.

The Benzimidazole Core: A Foundation of Versatility

Benzimidazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an imidazole ring. This unique architecture allows it to mimic natural purines, enabling interactions with a wide array of biological targets through hydrogen bonding, π–π stacking, and metal ion chelation.[4] The ease of substitution at the N1, C2, and C5/C6 positions has made it a fertile ground for the development of drugs with a wide therapeutic index, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents (bendamustine).[5][6]

The specific substitutions at the C2 and C5 positions are known to significantly modulate the pharmacological profile of the benzimidazole scaffold.[7][8] The 2-acetyl group, with its electrophilic carbonyl carbon, serves as a key reactive handle for synthesizing a plethora of derivatives like chalcones, pyrazolines, and oxadiazoles, each with distinct biological activities.[3] The 5-methyl group, an electron-donating substituent, can influence the electronic properties of the bicyclic system, potentially enhancing lipophilicity and modulating receptor binding affinity.

Synthesis of the 2-Acetyl-5-methyl-1H-benzimidazole Scaffold

The primary and most efficient method for synthesizing the 2-acetyl-5-methyl-1H-benzimidazole scaffold is through the condensation of 4-methyl-o-phenylenediamine with lactic acid, followed by oxidation. This two-step process is reliable and scalable for laboratory purposes.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(1'-hydroxyethyl)-5-methyl-1H-benzimidazole

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10g of 4-methyl-o-phenylenediamine in 50 mL of 4M hydrochloric acid.

-

pH Adjustment: Stir the mixture until all the solid has dissolved. Adjust the pH of the solution to approximately 2 with concentrated HCl.

-

Condensation: Add 15 mL of lactic acid to the solution. Heat the mixture to reflux and maintain for 4-6 hours.

-

Neutralization and Precipitation: After cooling to room temperature, slowly neutralize the reaction mixture with a saturated solution of sodium carbonate with vigorous stirring. Continue addition until the pH is approximately 7, at which point a precipitate will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from hot water to yield white to off-white crystals of 2-(1'-hydroxyethyl)-5-methyl-1H-benzimidazole.

Step 2: Oxidation to 2-Acetyl-5-methyl-1H-benzimidazole

-

Oxidizing Agent Preparation: In a separate beaker, prepare a slurry of potassium permanganate (KMnO₄) in acetone.

-

Oxidation Reaction: Dissolve the product from Step 1 in acetone and cool the solution in an ice bath. Add the KMnO₄ slurry portion-wise to the benzimidazole solution while maintaining the temperature below 10°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the manganese dioxide precipitate. Evaporate the acetone from the filtrate under reduced pressure.

-

Final Product Isolation: The resulting residue can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure 2-acetyl-5-methyl-1H-benzimidazole.

Caption: Synthesis of 2-Acetyl-5-methyl-1H-benzimidazole.

Anticancer Activity: A Scaffold for Cytotoxicity

Benzimidazole derivatives are well-documented for their anticancer properties, acting through various mechanisms including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.[9] While direct cytotoxic data for the 2-acetyl-5-methyl-1H-benzimidazole scaffold is not extensively reported, its role as a precursor in the synthesis of potent anticancer agents is significant.[3]

Mechanism of Action: Inferred from Derivatives

The primary anticancer mechanism associated with many benzimidazole derivatives is the disruption of microtubule dynamics.[10] These compounds can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-acetyl group can be a crucial pharmacophoric feature for this interaction.

Furthermore, derivatives of 2-acetylbenzimidazole have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and HER2 pathways.[10] Inhibition of these receptor tyrosine kinases prevents downstream activation of the PI3K/Akt and MEK/Erk pathways, leading to G1-phase cell cycle arrest and apoptosis.[10]

Caption: Potential anticancer mechanisms of action.

Quantitative Data from Related Derivatives

To provide a quantitative context, the following table summarizes the anticancer activity of some derivatives synthesized from 2-acetylbenzimidazole.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole Chalcones | HCT116 | 0.03 - 0.06 | [3] |

| Benzimidazole-linked Pyrazole | MCF-7 | 8.91 | [3] |

| Benzimidazole-linked Pyrazole | OVCAR-3 | 10.76 | [3] |

| 2-Aryl Benzimidazole | HepG2 | Data Available | [10] |

This table is illustrative and highlights the potential of the core scaffold.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial and antifungal activities.[2][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cellular structures.

Mechanism of Action

In bacteria, benzimidazoles can interfere with DNA gyrase and other topoisomerases, leading to impaired DNA replication and cell death. They have also been shown to disrupt the bacterial cell membrane integrity. In fungi, a key mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The 2-acetyl-5-methyl-1H-benzimidazole scaffold, with its specific electronic and steric properties, likely contributes to these interactions.

Structure-Activity Relationship (SAR) Insights

SAR studies on benzimidazole derivatives reveal that:

-

C2-Substitution: The nature of the substituent at the C2 position is critical for antimicrobial potency. The acetyl group in our core scaffold can act as a hydrogen bond acceptor and a reactive site for further derivatization to enhance activity.[3]

-

C5-Substitution: Halogen or small alkyl groups, such as the methyl group at the C5 position, can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell walls and membranes.[5] This suggests that the 5-methyl group is not merely a passive substituent but an active contributor to the antimicrobial profile.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Strains: Obtain standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Culture Preparation: Prepare overnight cultures of the microbial strains in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a series of two-fold dilutions of the 2-acetyl-5-methyl-1H-benzimidazole compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microbial culture to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory potential of benzimidazole derivatives is an area of growing interest.[7][11] They have been shown to target key enzymes and mediators in the inflammatory pathway, such as cyclooxygenase (COX) enzymes and various cytokines.[1][12]

Mechanism of Action

The primary anti-inflammatory mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. Benzimidazole derivatives have been shown to exhibit COX inhibitory activity.[1] The 2-acetyl-5-methyl-1H-benzimidazole scaffold could potentially fit into the active site of these enzymes. Additionally, some benzimidazoles can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[12]

Caption: Anti-inflammatory mechanisms of action.

Quantitative Data from Related Derivatives

The anti-inflammatory activity of benzimidazole derivatives is often assessed using in vivo models, such as the carrageenan-induced rat paw edema model.

| Compound Class | Assay | % Inhibition of Edema | Reference |

| Benzimidazole-linked Pyrazole | Carrageenan-induced paw edema | 62 - 63.63% | [3] |

| Benzimidazole-pyrimidine | Carrageenan-induced paw edema | Good Activity | [3] |

Future Directions and Conclusion

The 2-acetyl-5-methyl-1H-benzimidazole scaffold represents a promising starting point for the development of novel therapeutic agents. While its primary role to date has been that of a synthetic intermediate, the inherent structural features suggest a foundational level of biological activity that warrants more direct investigation.

Future research should focus on:

-

Direct Biological Screening: Comprehensive in vitro screening of the 2-acetyl-5-methyl-1H-benzimidazole scaffold against a panel of cancer cell lines, microbial strains, and inflammatory targets.

-

Computational Modeling: Molecular docking studies to predict the binding interactions of this specific scaffold with key biological targets like tubulin, kinases, and COX enzymes.

-

SAR-Guided Derivatization: Systematic modification of the 2-acetyl and 5-methyl groups to optimize potency and selectivity for specific biological activities.

References

-

2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Biointerface Research in Applied Chemistry. [Link]

-

A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). Cell Death & Disease. [Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). Journal of Biomolecular Structure and Dynamics. [Link]

- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2021). NeuroQuantology.

- CN1970545A - 2-acetyl benzimidazolyl-glycin schiff base preparation method. (2007).

- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (2010).

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Frontiers in Chemistry. [Link]

- Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. (2018). Oriental Journal of Chemistry.

- Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. (2017). Bioorganic & Medicinal Chemistry Letters.

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2001). Molecules. [Link]

- Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. (2010).

- Evaluation of anti-inflammatory and anti-arthritic activities of Benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone. (2024).

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules. [Link]

- Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals.

- Structure activity relationship of benzimidazole derivatives. (2022).

- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2024). Heliyon.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances.

- Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (2013). Der Pharma Chemica.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016).

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals.

- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics.

-

Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Evaluation of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and resource-intensive. The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The specific compound, 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, with its unique substitution pattern, presents an intriguing candidate for further investigation.[4] However, before committing to costly and time-consuming wet-lab synthesis and screening, a robust in silico evaluation is not just a preliminary step but a critical component of a rational drug design strategy.[1]

This guide provides a comprehensive, technically-focused framework for the computational analysis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the strategic thinking behind them. We will delve into the causality of our experimental choices, ensuring that each step is part of a self-validating system aimed at predicting the compound's therapeutic potential and de-risking its development path.

Foundational Analysis: Physicochemical and Pharmacokinetic Profiling

Before assessing the dynamic interactions of our lead compound with biological targets, we must first understand its intrinsic properties. A drug's efficacy is as much a function of its ability to reach its target in the body as it is its ability to bind to it. Therefore, our initial investigation focuses on predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone.[5][6]

Data Acquisition and Preparation

The canonical SMILES (Simplified Molecular Input Line Entry System) string for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is essential for input into various computational tools. This can be obtained from chemical databases such as PubChem.

Table 1: Physicochemical Properties of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE

| Property | Value | Source |

| CAS Number | 50832-46-7 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O | [4] |

| Molecular Weight | 174.20 g/mol | [4] |

| PubChem CID | Not directly available for the 5-methyl derivative, but the parent compound is CID 70322.[7] | PubChem |

ADMET Prediction Workflow

We will employ the SwissADME web tool, a robust and freely accessible platform, to generate a comprehensive ADMET profile.[3][8]

Protocol 1: ADMET Prediction using SwissADME

-

Navigate to the SwissADME website (]">http://www.swissadme.ch).[3]

-

Input the SMILES string for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone into the query field.

-

Initiate the analysis by clicking the "Run" button.[8]

-

Systematically analyze the output, paying close attention to the parameters outlined in Table 2.

Caption: Workflow for ADMET prediction using the SwissADME server.

Table 2: Key Predicted ADMET and Physicochemical Properties

| Parameter | Predicted Value | Interpretation and Significance |

| Lipophilicity (iLOGP) | [Predicted Value] | Indicates the compound's partitioning between lipid and aqueous phases, affecting absorption and distribution. |

| Water Solubility | [Predicted Value] | Crucial for formulation and bioavailability. |

| GI Absorption | [Predicted Value] | Predicts the extent of absorption from the gastrointestinal tract. |

| BBB Permeant | [Predicted Value] | Indicates the likelihood of crossing the blood-brain barrier, relevant for CNS targets. |

| CYP Inhibition | [Predicted Value] | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. |

| Lipinski's Rule of Five | [Predicted Violations] | A widely used filter for drug-likeness based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors. |

| Bioavailability Score | [Predicted Value] | An overall score estimating the fraction of an administered dose that reaches systemic circulation. |

Note: The table is populated with placeholders as a template for the actual predicted values from SwissADME.

Target Identification and Molecular Docking: Unveiling Potential Mechanisms of Action

The broad biological activity of benzimidazole derivatives suggests they interact with a variety of protein targets.[4][9] Based on extensive literature reviews, protein kinases and bacterial DNA gyrase are prominent and well-validated targets for this class of compounds.[10][11][12] Molecular docking allows us to simulate the binding of our compound to the active sites of these proteins, providing insights into potential inhibitory activity and the molecular basis for it.

Rationale for Target Selection

-

Protein Kinases (e.g., Checkpoint Kinase 2 - CHK2): Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[13] Benzimidazoles have been shown to be effective kinase inhibitors.[14][15] We have selected CHK2 as a representative target due to its role in DNA damage response and the availability of high-resolution crystal structures with bound benzimidazole-like ligands.

-

Bacterial DNA Gyrase (Subunit B): This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics.[11][16] The emergence of antibiotic resistance necessitates the discovery of new gyrase inhibitors, and benzimidazoles have shown promise in this area.[12][17]

Molecular Docking Workflow

We will utilize AutoDock Vina, a widely used and robust open-source docking program, for our simulations.[1][18] The general workflow is depicted below.

Caption: General workflow for molecular docking using AutoDock Vina.

Protocol 2: Molecular Docking with AutoDock Vina

-

Ligand Preparation:

-

Obtain the 3D structure of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, for instance, by building it in molecular modeling software and performing energy minimization.

-

Convert the ligand file to the PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., CHK2, PDB ID: 2W96; E. coli DNA Gyrase B, PDB ID: 4KFG) from the Protein Data Bank (RCSB PDB).[15][17]

-

Using AutoDock Tools, remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Definition:

-